|
REACTION_CXSMILES
|
FC1C=C2[C:8](=CC=1)[C:7](=[O:11])[CH2:6]C2.FC1C=C2C(=CC=1)C1=NC=CC=C1C2.N1C=CC=C2CC3C(C=12)=CC=CC=3.C1(=O)C2C(=CC=CC=2)CC1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:53]CCC(Cl)=O.[F:59][C:60]1[CH:65]=[CH:64][CH:63]=[CH:62][CH:61]=1>C(Cl)Cl>[Cl:53][CH2:6][C:7](=[O:11])[CH2:8][C:63]1[CH:64]=[CH:65][C:60]([F:59])=[CH:61][CH:62]=1 |f:4.5.6.7|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2CCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2CC=3C(=NC=CC3)C2=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C2C(=CC=C1)CC1=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
350 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
ice
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred, under nitrogen, at room temperature overnight (ca 18 h)
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a 4 L separatory funnel
|
|
Type
|
STIRRING
|
|
Details
|
After shaking well
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was removed
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion was extracted with 2×50 mL methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 3×200 mL saturated aqueous sodium bicarbonate and 1×200 mL brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to leave an oil which
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 2 L hexane
|
|
Type
|
CUSTOM
|
|
Details
|
gave 325 g (67%)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to 500 mL
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(CC1=CC=C(C=C1)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42 g | |
| YIELD: PERCENTYIELD | 9% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |